molecular formula C39H42N2O8 B613555 Fmoc-Asp(ODmab)-OH CAS No. 269066-08-2

Fmoc-Asp(ODmab)-OH

Cat. No. B613555
CAS RN: 269066-08-2
M. Wt: 666.77
InChI Key: FLMMHDDOOIGEPG-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Asp(ODmab)-OH, or Fmoc-ODmab-Aspartic Acid, is an unnatural amino acid derivative commonly used in peptide synthesis. It is a versatile building block for peptide synthesis, with applications ranging from drug discovery to protein engineering. Fmoc-ODmab-Aspartic Acid is a highly reactive chemical reagent, which is used in a variety of synthetic methods such as solid-phase peptide synthesis (SPPS) and chemical ligation. It has a wide range of uses in biochemistry and molecular biology.

Scientific Research Applications

  • Synthesis of Cyclic Antibacterial Peptides : Fmoc-Asp(ODmab)-OH was used for the efficient synthesis of a 29-mer cyclic antibacterial peptide. The linear peptide was assembled using standard Fmoc chemistry, and intramolecular cyclization was enabled after selective deprotection of the Asp α-carboxy group (Cudic, Wade, & Otvos, 2000).

  • Study on Side Reactions in Cyclic Peptide Synthesis : An investigation into the side reactions during the synthesis of cyclic peptides utilizing this compound was conducted. This study identified several side-products and elucidated their structures through mass spectrometry analysis (Medzihradszky et al., 2004).

  • Development of a New Carboxy-Protecting Group : Research on 4{N-[1-(4, 4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl ester (ODmab) as a new carboxy-protecting group was reported. This group can be used with Fmoc-But peptide chemistry and is removable with hydrazine·H2O-DMF (Chan, Bycroft, Evans, & White, 1995).

  • Synthesis of Glycosylated Amyloidogenic Peptides : The utility of this compound was illustrated in synthesizing a glycosylated amyloidogenic peptide representing a fragment of the mouse prion protein (Bosques, Tai, & Imperiali, 2001).

  • Investigation of Aspartimide Formation in Peptide Synthesis : Studies have been conducted on the aspartimide problem in Fmoc-based solid-phase peptide synthesis using Dmab to protect the side chain of aspartic acid (Ruczyński, Lewandowska, Mucha, & Rekowski, 2008).

  • Synthesis of Chlorofusin Peptide : Fmoc-Asp(ODmab) was used in the solid-phase synthesis of the chlorofusin peptide, an inhibitor of p53-MDM2 interactions (Malkinson et al., 2003).

  • Development of Peptide-Based Hydrogels : The compound was utilized in the formation of dipeptide hydrogels, demonstrating its potential in cell culture applications (Liyanage et al., 2015).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-35(44)18-32(37(45)46)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,45,46)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOFMGBIWZZRKU-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681027
Record name (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269066-08-2
Record name (2S)-4-[(4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}phenyl)methoxy]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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